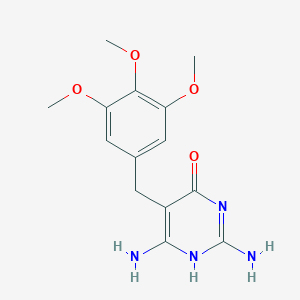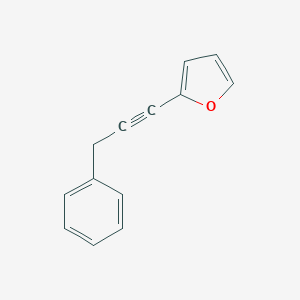
Elaidylphosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Elaidylphosphocholine is a phosphocholine compound that is the mono-1-elaidyl ester of phosphocholine. It is known for its role as an antineoplastic agent, which means it inhibits or prevents the proliferation of neoplasms . The compound has a molecular formula of C23H48NO4P and is characterized by its unique structure, which includes a long-chain fatty acid esterified to a phosphocholine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Elaidylphosphocholine can be synthesized through the esterification of elaidic acid with phosphocholine. The reaction typically involves the activation of the carboxylic acid group of elaidic acid, followed by its reaction with phosphocholine under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The process is optimized for efficiency, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Elaidylphosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The phosphocholine moiety can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized this compound, reduced this compound, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
Elaidylphosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and phosphocholine chemistry.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: this compound is investigated for its antineoplastic properties, making it a potential candidate for cancer therapy.
Industry: It is used in the formulation of various pharmaceutical and cosmetic products due to its unique chemical properties
Mécanisme D'action
Elaidylphosphocholine exerts its effects by interacting with cellular membranes and disrupting their integrity. The compound targets specific molecular pathways involved in cell proliferation and survival. It inhibits the activity of enzymes and proteins essential for tumor growth, leading to the suppression of neoplastic cell proliferation .
Comparaison Avec Des Composés Similaires
Oleylphosphocholine: Similar in structure but contains an oleic acid moiety instead of elaidic acid.
Hexadecylphosphocholine: Contains a hexadecyl group instead of an elaidyl group.
Octadecylphosphocholine: Contains an octadecyl group, differing in chain length and saturation.
Uniqueness: Elaidylphosphocholine is unique due to its specific fatty acid composition, which imparts distinct chemical and biological properties. Its trans configuration of the double bond in the fatty acid chain differentiates it from other similar compounds, influencing its interaction with biological membranes and its antineoplastic activity .
Propriétés
Formule moléculaire |
C23H48NO4P |
|---|---|
Poids moléculaire |
433.6 g/mol |
Nom IUPAC |
[(E)-octadec-9-enyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C23H48NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-27-29(25,26)28-23-21-24(2,3)4/h12-13H,5-11,14-23H2,1-4H3/b13-12+ |
Clé InChI |
SLVOKEOPLJCHCQ-OUKQBFOZSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES isomérique |
CCCCCCCC/C=C/CCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Synonymes |
2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt; _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Benzoic acid, 4-[4-(phenylmethoxy)phenoxy]-](/img/structure/B125615.png)
